2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-3-15-11-9(7-12)10-6-8(2)4-5-14(10)13-11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBYHQRMXASZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C=CC(=CC2=C1C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3,3-Dialkoxypropionates with Aminopyrazoles
A foundational method for constructing the pyrazolo[1,5-a]pyridine scaffold involves the condensation of 3,3-dialkoxypropionates with 5-aminopyrazoles. In the patent CN103896951A, 3,3-dimethoxypropionate reacts with methyl formate under basic conditions (e.g., sodium methoxide) to generate a β-ketoester intermediate, which subsequently undergoes cyclization with 3-methyl-5-aminopyrazole in the presence of acetic acid. Adapting this protocol, 5-methyl-3-aminopyrazole could serve as the starting material for 2-ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile.
Optimization Parameters
-
Base Selection : Sodium methoxide or potassium tert-butoxide facilitates deprotonation and enolate formation.
-
Solvent System : Toluene or dichloromethane ensures optimal solubility for intermediates.
-
Cyclization Temperature : Reactions at 35–45°C for 12–48 hours achieve >75% yields in model systems.
Table 1. Cyclization Reaction Conditions and Yields
| Starting Material | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3,3-Dimethoxypropionate | NaOMe | Toluene | 48 | 78.3 |
| 3,3-Diethoxypropionate | KOtBu | DCM | 36 | 82.1 |
Palladium-Catalyzed Cross-Coupling for Functionalization
Suzuki-Miyaura Coupling for Aryl Substituents
The RSC supplementary data highlights the use of Pd(PPh₃)₄ and copper iodide in cross-coupling reactions to introduce aryl groups at the pyrazolo[1,5-a]pyridine C3 position. For this compound, a cyano group can be installed via palladium-catalyzed cyanation.
Reaction Protocol
-
Substrate Preparation : 3-Bromo-5-methylpyrazolo[1,5-a]pyridine is treated with zinc cyanide (Zn(CN)₂) in the presence of Pd₂(dba)₃ and Xantphos.
-
Ethoxy Introduction : Williamson ether synthesis with ethyl bromide and potassium carbonate in DMF.
Critical Considerations
-
Catalyst Loading : 5 mol% Pd₂(dba)₃ achieves full conversion in <6 hours.
-
Cyanation Efficiency : Yields improve with microwave irradiation (120°C, 30 min).
Table 2. Cyanation and Alkoxylation Results
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Cyanation | Zn(CN)₂, Pd/Xantphos | DMF, 120°C, 30 min | 89 |
| Ethoxylation | EtBr, K₂CO₃ | DMF, 80°C, 12 h | 93 |
One-Pot Disproportionation for Streamlined Synthesis
Hantzsch Dihydropyridine Intermediate
The ARKIVOC 2009 protocol describes a one-pot synthesis of pyrazolo[1,5-a]pyridines via disproportionation of Hantzsch dihydropyridines. Applying this method, 5-methyl-2-ethoxypyridine-3-carbonitrile is condensed with hydrazine hydrate under acidic conditions (e.g., HCl/EtOH) to form the tetrahydropyrazolopyridine intermediate, which oxidizes in situ to the aromatic product.
Advantages
-
Atom Economy : Eliminates multi-step purification.
-
Solvent Compatibility : Ethanol or acetic acid enables mild reaction conditions.
Table 3. One-Pot Synthesis Performance
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DDQ | 80 | 6 | 68 |
| MnO₂ | 25 | 24 | 57 |
Functional Group Interconversion Pathways
Nitrile Installation via Aldoxime Dehydration
An alternative route involves converting a carbonyl group to a nitrile. For example, 2-ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is treated with hydroxylamine hydrochloride to form the aldoxime, followed by dehydration using POCl₃ or TFAA.
Key Observations
-
Dehydration Efficiency : TFAA in DCM achieves >90% conversion.
-
Byproduct Mitigation : Silica gel chromatography removes residual oxime intermediates.
Comparative Analysis of Synthetic Routes
Table 4. Method Comparison for this compound
| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization | 3 | 65–78 | High | Moderate |
| Cross-Coupling | 4 | 70–89 | Medium | Low |
| One-Pot Disproportionation | 2 | 57–68 | Low | High |
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, exhibit significant anticancer properties. These compounds have been investigated for their ability to inhibit various protein kinases involved in cancer progression. For instance, they have shown potential as selective inhibitors of AXL and c-MET kinases, which are implicated in tumor growth and metastasis .
Enzyme Inhibition
The compound has also been studied for its enzymatic inhibitory activities. Pyrazolo[1,5-a]pyridines have been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. In particular, some derivatives have demonstrated potent inhibition against CDK2 and CDK9, indicating their potential as therapeutic agents in treating cancer .
Versatility in Organic Synthesis
The compound's unique structure makes it a versatile precursor for synthesizing more complex molecules. Its reactivity can be exploited in various organic transformations, making it valuable in developing new synthetic methodologies within organic chemistry.
Photophysical Properties
Recent studies have explored the photophysical properties of pyrazolo[1,5-a]pyridine derivatives, including their potential use as fluorophores in bioimaging applications. The ability of these compounds to function as lipid droplet biomarkers in cancer cells highlights their versatility beyond traditional medicinal chemistry applications .
Development of Organic Light-Emitting Devices
The exceptional photophysical properties of pyrazolo[1,5-a]pyridines have led researchers to investigate their use in organic light-emitting devices (OLEDs). The unique electronic characteristics of these compounds facilitate their application in advanced material science technologies .
Case Studies
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[1,5-a]pyridine Family
Key Observations :
- Ethoxy vs. Methoxy/Hydroxy : The ethoxy group in the target compound improves lipophilicity compared to polar -OH or smaller -OCH₃ groups, favoring membrane permeability .
- Brominated Derivatives : Bromine at position 6 (e.g., 6-Bromo-4-methoxy analog) enhances electrophilic reactivity for Suzuki couplings but may reduce bioavailability .
Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Pyrimidine vs. Pyridine Core : Pyrazolo[1,5-a]pyrimidines exhibit distinct electronic properties due to an additional nitrogen atom, often leading to varied biological targets .
- Functional Group Impact : Carboxylic acid substituents (e.g., in 7-Cyclopropyl analog) improve binding affinity but reduce cell permeability compared to carbonitriles .
Thienotriazolopyrimidines and Other Heterocycles
Key Observations :
- Core Structure Matters: Thienotriazolopyrimidines showed lower anticancer activity than pyrazolo[1,5-a]pyridines, underscoring the importance of the pyridine core in kinase targeting .
- Electron-Withdrawing Groups : Trifluoroacetyl analogs (e.g., in ) exhibit potent enzyme interactions but higher metabolic instability than ethoxy/methyl-substituted compounds .
Biological Activity
2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (CAS No. 110911-78-9) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique fused ring structure, which includes both pyrazole and pyridine rings. Its potential biological activities have garnered attention in various fields, particularly in medicinal chemistry, where it is being investigated for its antimicrobial and anticancer properties.
The molecular formula of this compound is , with a molecular weight of approximately 201.224 g/mol. The compound features a nitrile functional group that contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that this compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets are still subjects of ongoing research, but preliminary findings suggest a promising potential for therapeutic applications.
Biological Activity Studies
Recent studies have explored the biological activities of compounds related to the pyrazolo[1,5-a]pyridine scaffold. A notable study evaluated a series of derivatives for their anti-Mycobacterium tuberculosis (Mtb) activity, revealing significant potency against drug-susceptible and multidrug-resistant strains. Although specific data on this compound is limited, it is expected to exhibit similar properties based on structural analogies.
Table 1: Antitubercular Activity of Related Compounds
| Compound | MIC (nM) | Resistance Type |
|---|---|---|
| 5g | 1914 | HRSZ |
| 5k | 22.3–223 | HRZ |
| 5p | <184 | HRZ |
| 5t | <35.9 | EHRSZ |
Note: MIC refers to the minimum inhibitory concentration required to inhibit bacterial growth.
Case Studies
A case study highlighted the synthesis and evaluation of pyrazolo[1,5-a]pyridine derivatives as new anti-tubercular agents. Among these, one compound demonstrated a significant reduction in bacterial burden in an infected mouse model, suggesting its potential as a lead compound for further drug development. This underscores the relevance of structural modifications in enhancing biological activity.
Comparative Analysis
Comparative studies with similar compounds indicate that this compound possesses unique characteristics due to its nitrile group. This functional group may enhance its interaction with biological targets compared to other derivatives lacking this moiety.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 2-Ethoxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Moderate anticancer activity |
| 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | Antimicrobial properties |
| 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-amine | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves cyclocondensation of 5-aminopyrazole precursors with β-diketones or enaminonitriles under reflux in polar aprotic solvents like DMF, often with catalytic acetic acid . For example, refluxing 5-aminopyrazole with acetylacetone in DMF at elevated temperatures (e.g., 120°C) yields pyrazolo[1,5-a]pyrimidine intermediates, which can be further functionalized. Optimization includes adjusting solvent polarity, reaction time (5–12 hours), and stoichiometry of reagents to minimize side products. Post-synthetic purification via recrystallization (e.g., ethanol or dioxane) is critical for isolating high-purity crystals .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Assign substituent patterns by analyzing aromatic proton splitting (e.g., δ 7.4–8.6 ppm for pyridine/pyrazole protons) and coupling constants (e.g., J = 4.7 Hz for pyrimidine protons) . Ethoxy groups typically appear as triplets (δ ~1.3–1.5 ppm for CH3, δ ~4.2–4.5 ppm for OCH2).
- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and ethoxy (C-O-C) bands at ~1100–1250 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 279.30 for C15H13N5O) validate the molecular formula, while fragmentation patterns elucidate substituent stability .
Q. How can chromatographic techniques be applied to resolve synthetic byproducts?
- Methodology : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:2) to separate regioisomers or unreacted precursors. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) provides higher resolution. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can discrepancies in reported melting points or spectral data for derivatives be systematically investigated?
- Methodology :
- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., monoclinic P21/c space group parameters: a = 4.98 Å, b = 18.40 Å, c = 10.15 Å, β = 95.92°) to confirm substituent geometry .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions or solvent retention affecting melting points .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) to detect misassignments .
Q. What strategies are effective in elucidating the reaction mechanism of cyano group functionalization in this scaffold?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediates (e.g., enamine or nitrile hydration products).
- Isotopic Labeling : Use 15N-labeled reagents to trace nitrogen migration in cyclization steps .
- DFT Calculations : Map potential energy surfaces (e.g., transition states for ring closure) to determine rate-limiting steps .
Q. How can structure-activity relationships (SAR) be systematically explored for pharmacological applications?
- Methodology :
- Analog Synthesis : Introduce substituents at the 5-methyl or 2-ethoxy positions (e.g., halogens, alkyl groups) via Pd-catalyzed cross-coupling or nucleophilic substitution .
- Biological Assays : Screen analogs for kinase inhibition (e.g., CDK2 or JAK2) using fluorescence polarization assays. Correlate IC50 values with substituent electronic profiles (Hammett σ constants) .
- Molecular Docking : Simulate binding poses in target proteins (e.g., ATP-binding pockets) to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
